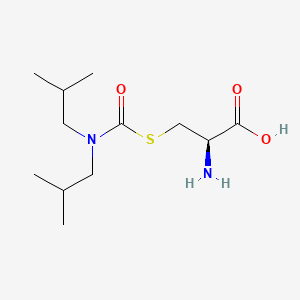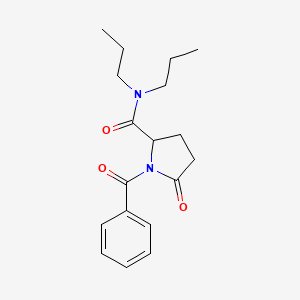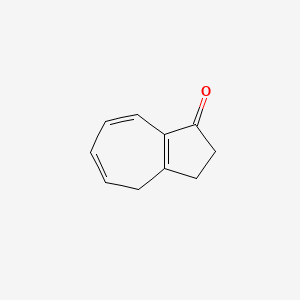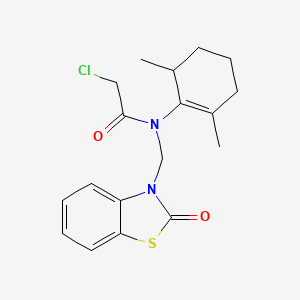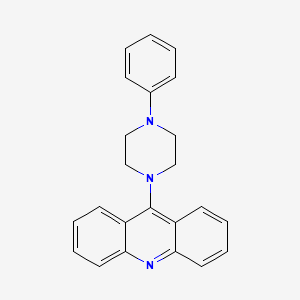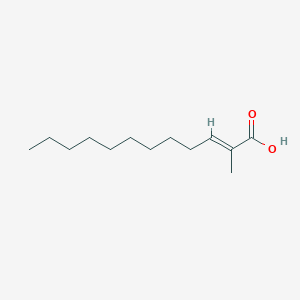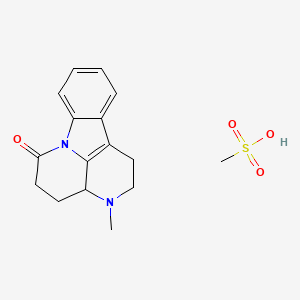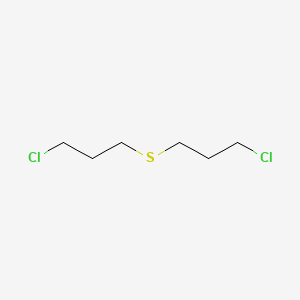
Propane, 1,1'-thiobis(3-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane, 1,1’-thiobis(3-chloro-) is a chemical compound with the molecular formula C₆H₁₂Cl₂S and a molecular weight of 187.13 g/mol . . This compound is characterized by the presence of two 3-chloropropyl groups attached to a sulfur atom, forming a sulfide linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propane, 1,1’-thiobis(3-chloro-) can be synthesized through the reaction of 3-chloropropanol with thionyl chloride, followed by the reaction with sodium sulfide. The reaction conditions typically involve:
Reaction of 3-chloropropanol with thionyl chloride: This step converts 3-chloropropanol to 3-chloropropyl chloride.
Reaction with sodium sulfide: The 3-chloropropyl chloride is then reacted with sodium sulfide to form Propane, 1,1’-thiobis(3-chloro-).
Industrial Production Methods
The industrial production of Propane, 1,1’-thiobis(3-chloro-) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Propane, 1,1’-thiobis(3-chloro-) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The sulfide linkage can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. These reactions are usually performed under mild to moderate conditions.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, the major products can include 3-hydroxypropyl sulfide, 3-aminopropyl sulfide, or 3-mercaptopropyl sulfide.
Oxidation Reactions: The major products include sulfoxides and sulfones, such as bis(3-chloropropyl) sulfoxide and bis(3-chloropropyl) sulfone.
Aplicaciones Científicas De Investigación
Propane, 1,1’-thiobis(3-chloro-) has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.
Mecanismo De Acción
The mechanism of action of Propane, 1,1’-thiobis(3-chloro-) involves its ability to undergo substitution and oxidation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules. For example, in biological systems, it may interact with proteins or enzymes, leading to changes in their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Bis(3-chloropropyl) ether: Similar in structure but contains an ether linkage instead of a sulfide linkage.
Bis(3-chloropropyl) disulfide: Contains a disulfide linkage instead of a single sulfide linkage.
Bis(3-chloropropyl) sulfone: Contains a sulfone group instead of a sulfide linkage.
Uniqueness
Propane, 1,1’-thiobis(3-chloro-) is unique due to its specific sulfide linkage, which imparts distinct chemical reactivity and properties compared to similar compounds. Its ability to undergo both substitution and oxidation reactions makes it a versatile compound in various chemical and industrial applications.
Propiedades
Número CAS |
55882-21-8 |
|---|---|
Fórmula molecular |
C6H12Cl2S |
Peso molecular |
187.13 g/mol |
Nombre IUPAC |
1-chloro-3-(3-chloropropylsulfanyl)propane |
InChI |
InChI=1S/C6H12Cl2S/c7-3-1-5-9-6-2-4-8/h1-6H2 |
Clave InChI |
VDTHWBLOSZIMMN-UHFFFAOYSA-N |
SMILES canónico |
C(CSCCCCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


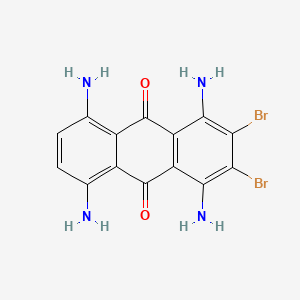
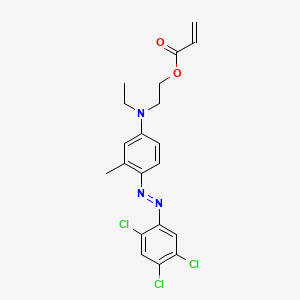
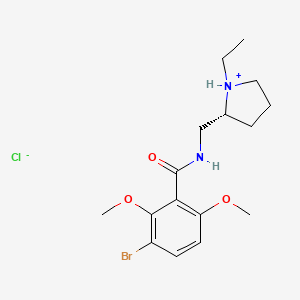

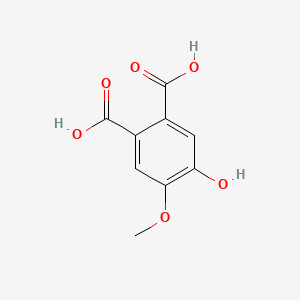
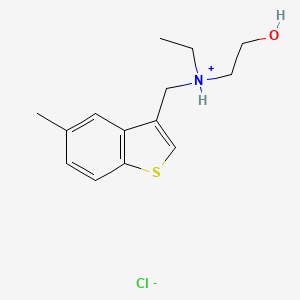
![N-{4-[(E)-(2-{(2Z)-2-[(4-Acetamidophenyl)methylidene]hydrazinecarbothioyl}hydrazinylidene)methyl]phenyl}acetamide](/img/structure/B13762074.png)
